molecular formula C23H29N3O4S2 B274960 Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No. B274960
M. Wt: 475.6 g/mol
InChI Key: ZWBJRFBWDUNWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate, commonly known as BZP-ET, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively researched for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of BZP-ET is not fully understood. However, it is believed to act on various neurotransmitter systems in the CNS, including dopamine, serotonin, and norepinephrine. It has been shown to increase the release and inhibit the reuptake of these neurotransmitters, resulting in increased neuronal activity and enhanced cognitive function. It also has a modulatory effect on the immune system, which may contribute to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
BZP-ET has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it increases the release of dopamine, serotonin, and norepinephrine in neuronal cells. It also inhibits the growth of cancer cells and reduces inflammation in immune cells. In vivo studies have shown that it enhances cognitive function and memory in animal models and has potential as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

Advantages and Limitations for Lab Experiments

BZP-ET has several advantages and limitations for lab experiments. Its synthetic method is relatively simple and can be scaled up for large-scale production. It is also stable and has a long shelf life, making it suitable for storage and transportation. However, its use in lab experiments is limited by its potential toxicity and lack of information on its safety profile. Further research is needed to determine its optimal dosage, administration route, and potential side effects.

Future Directions

BZP-ET has several potential future directions for research. In neuroscience, further studies are needed to elucidate its mechanism of action and potential as a treatment for neurological disorders. In pharmacology, it has potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In medicinal chemistry, it has potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further studies are also needed to determine its optimal dosage, administration route, and potential side effects in humans.

Synthesis Methods

The synthesis of BZP-ET involves the reaction of diethyl 2,5-dioxo-3-methylthiophene-4,6-dicarboxylate with benzylpiperazine-1-carbothioamide in the presence of a catalyst and a solvent. The process yields a white crystalline powder that is purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

BZP-ET has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been investigated for its effects on the central nervous system (CNS) and its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, it has been researched for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In medicinal chemistry, it has been studied for its chemical structure and its potential as a lead compound for the development of new drugs.

properties

Molecular Formula

C23H29N3O4S2

Molecular Weight

475.6 g/mol

IUPAC Name

diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H29N3O4S2/c1-4-29-21(27)18-16(3)19(22(28)30-5-2)32-20(18)24-23(31)26-13-11-25(12-14-26)15-17-9-7-6-8-10-17/h6-10H,4-5,11-15H2,1-3H3,(H,24,31)

InChI Key

ZWBJRFBWDUNWIS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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